Synthesis of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid: An In-depth Technical Guide
Synthesis of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route to 5-(4-carboxy-3-fluorophenyl)nicotinic acid, a key building block in pharmaceutical and materials science research. The synthesis is presented as a multi-step process, commencing with the protection of the carboxylic acid functionalities, followed by a pivotal Suzuki-Miyaura cross-coupling reaction, and culminating in a deprotection step to yield the target molecule. This guide offers detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of 5-(4-carboxy-3-fluorophenyl)nicotinic acid is strategically designed in three main stages to ensure high yields and purity. The carboxylic acid groups of the starting materials are first protected as ethyl esters to prevent unwanted side reactions during the carbon-carbon bond formation. The core of the synthesis is a palladium-catalyzed Suzuki-Miyaura coupling, which efficiently constructs the biaryl scaffold. The final step involves the hydrolysis of the ester groups to afford the desired di-acid.
Caption: Overall synthetic workflow for 5-(4-Carboxy-3-fluorophenyl)nicotinic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-bromonicotinate
This initial step protects the carboxylic acid group of 5-bromonicotinic acid as an ethyl ester to prevent interference in the subsequent Suzuki coupling reaction.[1]
Reaction Scheme:
5-Bromonicotinic acid + Ethanol --(H₂SO₄)--> Ethyl 5-bromonicotinate
Procedure:
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To a suspension of 5-bromonicotinic acid (1 equivalent) in ethanol (10 volumes), slowly add concentrated sulfuric acid (0.6 equivalents) dropwise with stirring.[1]
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Heat the reaction mixture to reflux and maintain for 22 hours.[1]
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After cooling to room temperature, quench the reaction by adding water (10 volumes).
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Extract the aqueous mixture with dichloromethane (3 x 25 volumes).[1]
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Wash the combined organic layers sequentially with a 10% aqueous solution of sodium carbonate and water.[1]
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-bromonicotinate as a white solid.[1]
Step 2: Suzuki-Miyaura Coupling for the Synthesis of Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate
This core step involves the palladium-catalyzed cross-coupling of ethyl 5-bromonicotinate with 2-fluoro-4-(methoxycarbonyl)phenylboronic acid to form the central biaryl structure. The carboxylic acid on the boronic acid is also protected, in this case as a methyl ester.
Reaction Scheme:
Ethyl 5-bromonicotinate + 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid --(Pd Catalyst, Base)--> Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate
Procedure:
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In a Schlenk flask, combine ethyl 5-bromonicotinate (1.0 equivalent), 2-fluoro-4-(methoxycarbonyl)phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
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Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
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Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
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Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate.
Step 3: Hydrolysis to 5-(4-Carboxy-3-fluorophenyl)nicotinic acid
The final step is the deprotection of both ester groups to yield the target di-acid. Base-catalyzed hydrolysis is an effective method for this transformation.
Reaction Scheme:
Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate --(NaOH, H₂O/EtOH)--> 5-(4-Carboxy-3-fluorophenyl)nicotinic acid
Procedure:
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Dissolve the diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate (1 equivalent) in a mixture of ethanol and water.
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Add an aqueous solution of sodium hydroxide (excess, e.g., 4 equivalents).
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Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4, which will cause the product to precipitate.
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Collect the precipitate by vacuum filtration.
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Wash the solid with cold water and dry under vacuum to yield 5-(4-carboxy-3-fluorophenyl)nicotinic acid.
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If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.
Table 1: Reagents and Yields for the Synthesis of Ethyl 5-bromonicotinate
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| 5-Bromonicotinic acid | 202.01 | 1.0 |
| Ethanol | 46.07 | Solvent |
| Sulfuric acid | 98.08 | 0.6 |
| Product | Molar Mass ( g/mol ) | Representative Yield |
| Ethyl 5-bromonicotinate | 230.06 | 82%[1] |
Table 2: Reagents and Representative Yields for the Suzuki-Miyaura Coupling
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| Ethyl 5-bromonicotinate | 230.06 | 1.0 |
| 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid | 197.96 | 1.2 |
| Potassium Carbonate | 138.21 | 2.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 |
| Product | Molar Mass ( g/mol ) | Representative Yield |
| Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate | 347.33 | 70-85% |
Table 3: Reagents and Representative Yields for the Hydrolysis
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate | 347.33 | 1.0 |
| Sodium Hydroxide | 40.00 | 4.0 |
| Product | Molar Mass ( g/mol ) | Representative Yield |
| 5-(4-Carboxy-3-fluorophenyl)nicotinic acid | 261.21 | 85-95% |
Table 4: Characterization Data for 5-(4-Carboxy-3-fluorophenyl)nicotinic acid
| Property | Value |
| Molecular Formula | C₁₃H₈FNO₄ |
| Molecular Weight | 261.21 g/mol |
| Purity | ≥96%[2] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |
| Storage | Store at 2-8°C, sealed in a dry environment[3] |
Signaling Pathways and Logical Relationships
The experimental workflow can be visualized as a logical progression of steps, each with specific inputs and outputs.
Caption: Step-by-step experimental workflow for the synthesis.
